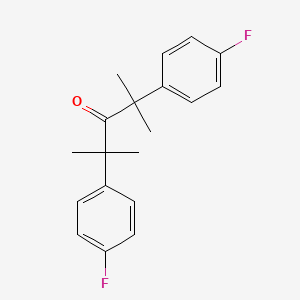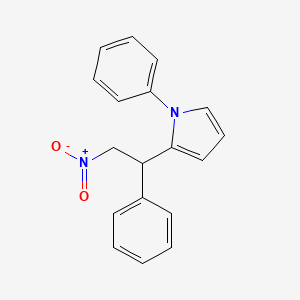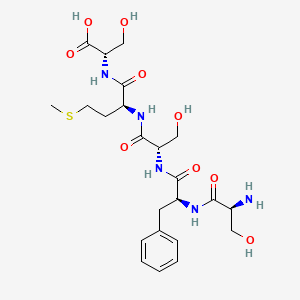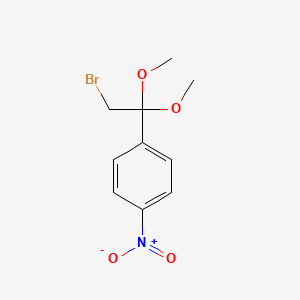
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- is an organic compound characterized by the presence of two 4-fluorophenyl groups and two methyl groups attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the additional fluorophenyl and methyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl groups may enhance binding affinity and specificity, while the ketone and methyl groups contribute to the compound’s overall reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentanone, 2,4-bis(4-chlorophenyl)-2,4-dimethyl-: Similar structure but with chlorine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-bromophenyl)-2,4-dimethyl-: Similar structure but with bromine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-methylphenyl)-2,4-dimethyl-: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- imparts unique properties such as increased electronegativity, enhanced metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from similar compounds with different substituents.
Propiedades
Número CAS |
824984-65-8 |
|---|---|
Fórmula molecular |
C19H20F2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2,4-bis(4-fluorophenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C19H20F2O/c1-18(2,13-5-9-15(20)10-6-13)17(22)19(3,4)14-7-11-16(21)12-8-14/h5-12H,1-4H3 |
Clave InChI |
SNMLBBYYPMVNLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)F)C(=O)C(C)(C)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)



![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
